REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:6]1[CH:10]=[C:9]([CH3:11])[NH:8][C:7]=1[C:12]([NH2:14])=[O:13])[CH2:4][CH3:5])[CH3:2].N.CN.C1([NH2:21])CC1>>[NH2:21][N:8]1[C:9]([CH3:11])=[CH:10][C:6]([CH:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[C:7]1[C:12]([NH2:14])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)C1=C(NC(=C1)C)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
aldehydes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
By the same procedure as a reaction of Example 5
|
Type
|
CUSTOM
|
Details
|
was provided by the same procedure as a reaction of Example 4
|
Name
|
|
Type
|
product
|
Smiles
|
NN1C(=C(C=C1C)C(CC)CC)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.988 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |